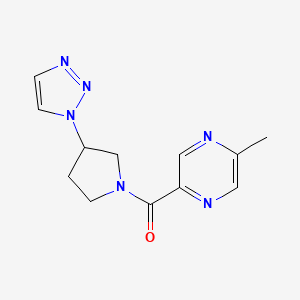

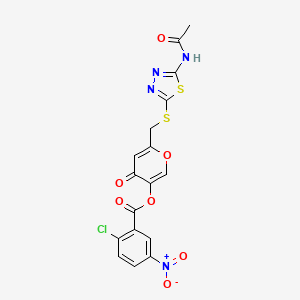

![molecular formula C5H6N4O B2368666 6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one CAS No. 35220-35-0](/img/structure/B2368666.png)

6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocycle, which includes 6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one, is a relatively simple structure that has proven to be remarkably versatile in various applications of drug design . The ring system of TPs is isoelectronic with that of purines, and this heterocycle has been proposed as a possible surrogate of the purine ring .

Synthesis Analysis

The synthesis of 1,2,4-triazolo[1,5-a]pyrimidines, including this compound, has been the subject of numerous studies . For example, one study developed four facile and efficient one-step procedures for the synthesis of 5-phenyl-, 6-phenyl- and 7-phenyl-2-amino-[1,2,4]triazolo pyrimidines, and 2-amino-5-phenyl-[1,2,4]triazolo pyrimidin-7-ol .Molecular Structure Analysis

The molecular structure of 1,2,4-triazolo[1,5-a]pyrimidines, including this compound, is similar to that of purines . This structural similarity has led to investigations of TP derivatives as possible isosteric replacements for purines .Chemical Reactions Analysis

The redox transformation of molecules similar to this compound has been studied using electrochemical methods and ESR spectroscopy . The goal of this work was to study the possible pathways of the redox transformation of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazolo[1,5-a]pyrimidines, including this compound, depend on the specific compound and its substituents . For example, depending on the choice of substituents, the TP ring has been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .Applications De Recherche Scientifique

Synthesis and Structural Studies

- The compound is used in the synthesis of various derivatives through condensation reactions. For instance, Desenko et al. (1999) demonstrated the selective formation of 7-aryl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-ones by reacting 3-amino-1,2,4-triazole with substituted methyl cinnamates. The structural elucidation of these products was based on IR, 1H, and 13C NMR measurements and X-ray diffraction (Desenko et al., 1999).

Application in Antiviral Research

- Abdel-Hafez et al. (2002) synthesized derivatives of 6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-one and evaluated their anti-HIV-1 and anti-HSV-1 activities. They reported that some compounds showed complete inhibition of HIV-1 viruses and potential activity against HSV-1 (Abdel-Hafez et al., 2002).

Theoretical Studies and Characterization

- Haj et al. (2000) conducted a theoretical study on 4,5-Dihydro-5-oxo-[1,2,4]triazolo-[1,5-a]pyrimidine and 4,7-dihydro-7-oxo-[1,2,4]triazolo-[1,5-a]pyrimidine. They synthesized these compounds and analyzed their crystal structures through X-ray diffraction, supporting their findings with RHF/AM1 calculations (Haj et al., 2000).

Anti-epileptic Activity

- Ding et al. (2019) synthesized novel [1,2,4]-triazolo[1,5-a]pyrimidin-7(4H)-one derivatives based on the marine natural product Essramycin. They evaluated their anti-epileptic activities and observed that some compounds showed significant anti-epileptic activities. The study provided insights into the action mechanism of these compounds (Ding et al., 2019).

Mécanisme D'action

The mechanism of action of 1,2,4-triazolo[1,5-a]pyrimidines, including 6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one, depends on the specific application. For example, the TP ring has been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine . In addition, the metal-chelating properties of the TP ring have been exploited to generate candidate treatments for cancer and parasitic diseases .

Safety and Hazards

Orientations Futures

The future directions of research on 1,2,4-triazolo[1,5-a]pyrimidines, including 6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one, are likely to involve further exploration of their potential applications in drug design . For example, one study developed four facile and efficient one-step procedures for the synthesis of 5-phenyl-, 6-phenyl- and 7-phenyl-2-amino-[1,2,4]triazolo pyrimidines, and 2-amino-5-phenyl-[1,2,4]triazolo pyrimidin-7-ol . These and other similar compounds could be further investigated for their potential therapeutic applications.

Propriétés

IUPAC Name |

6,7-dihydro-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O/c10-4-1-2-9-5(8-4)6-3-7-9/h3H,1-2H2,(H,6,7,8,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRMGVWWVPRRVBM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=NC=N2)NC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

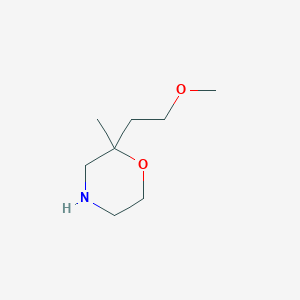

![N-(6-sulfamoylbenzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2368592.png)

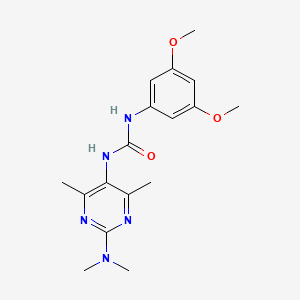

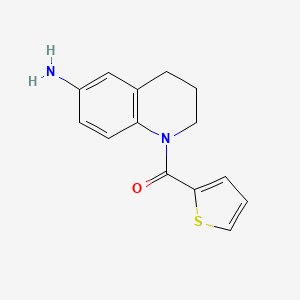

![1-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3-(naphthalen-1-ylmethyl)urea](/img/structure/B2368596.png)

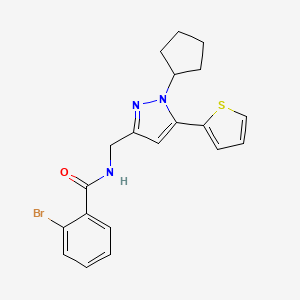

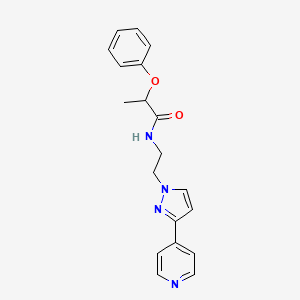

![N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2368597.png)

![(E)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)benzofuran-2-carboxamide](/img/structure/B2368598.png)

![N-(5-(1-(thiophen-2-yl)cyclopentanecarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2368601.png)

![N-Cyclopropyl-2-[4-(1-methyl-5-oxo-4-phenyl-1,2,4-triazol-3-yl)piperidin-1-yl]acetamide](/img/structure/B2368604.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2368606.png)